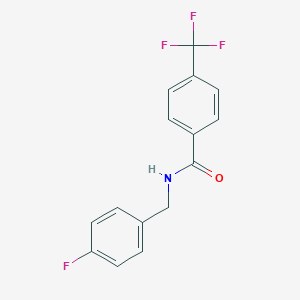![molecular formula C12H12N2OS B263535 N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
N-[2-(2-thienyl)ethyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-thienyl)ethyl]nicotinamide, also known as TTNE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. TTNE is a derivative of nicotinamide, a form of vitamin B3 that has been shown to have numerous health benefits. The synthesis method of TTNE involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride.
作用机制
The mechanism of action of N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death. Inhibition of PARP has been shown to induce cell death in cancer cells. N-[2-(2-thienyl)ethyl]nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. N-[2-(2-thienyl)ethyl]nicotinamide has also been shown to reduce inflammation in animal models of arthritis. In addition, N-[2-(2-thienyl)ethyl]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-[2-(2-thienyl)ethyl]nicotinamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-[2-(2-thienyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for several diseases. However, there are also limitations to using N-[2-(2-thienyl)ethyl]nicotinamide in lab experiments. N-[2-(2-thienyl)ethyl]nicotinamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. More research is needed to determine the optimal dosage and administration of N-[2-(2-thienyl)ethyl]nicotinamide for therapeutic use.
未来方向
There are several future directions for N-[2-(2-thienyl)ethyl]nicotinamide research. One potential direction is to study the safety and efficacy of N-[2-(2-thienyl)ethyl]nicotinamide in humans. Clinical trials are needed to determine the optimal dosage and administration of N-[2-(2-thienyl)ethyl]nicotinamide for therapeutic use. Another potential direction is to study the potential use of N-[2-(2-thienyl)ethyl]nicotinamide in combination with other therapeutic agents. N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-cancer properties, and it may be effective in combination with other anti-cancer agents. Finally, more research is needed to determine the mechanism of action of N-[2-(2-thienyl)ethyl]nicotinamide and its potential use in the treatment of neurological disorders.
合成方法
The synthesis method of N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure N-[2-(2-thienyl)ethyl]nicotinamide. This synthesis method has been used in several studies to obtain N-[2-(2-thienyl)ethyl]nicotinamide for scientific research.
科学研究应用
N-[2-(2-thienyl)ethyl]nicotinamide has been the subject of scientific research due to its potential therapeutic benefits. Several studies have shown that N-[2-(2-thienyl)ethyl]nicotinamide has anti-inflammatory and anti-cancer properties. N-[2-(2-thienyl)ethyl]nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. N-[2-(2-thienyl)ethyl]nicotinamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
N-[2-(2-thienyl)ethyl]nicotinamide |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC 名称 |
N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15) |
InChI 键 |
VMWNPRLDFTXJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)



![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)


